(R)-1-(3-Methoxyphenyl)ethanamine
Overview
Description
(R)-1-(3-Methoxyphenyl)ethanamine is a chiral amine that serves as a key intermediate in the synthesis of new phenyl carbamate drugs. The optical purity of this compound is crucial for its pharmacological properties, as the enantiomers can have different biological activities.
Synthesis Analysis
The synthesis of enantiomerically pure (R)-1-(3-Methoxyphenyl)ethanamine can be achieved through a diastereomeric method using enantiomerically pure mandelic acid as a resolving agent. This method has demonstrated high resolution efficiency, yielding the product with a diastereomeric excess of up to 99% after the first crystallization from methanol and 100% after recrystallization from 2-propanol .
Molecular Structure Analysis
The molecular structure of the less-soluble diastereomeric salt of (R)-1-(3-Methoxyphenyl)ethanamine was determined by X-ray crystallography. The crystal data revealed a monoclinic space group with specific lattice parameters, and the high resolution efficiency was attributed to a layer-like arrangement of the enantiomerically pure acids in the crystal structure .
Chemical Reactions Analysis
Optically pure (R)-1-(3-Methoxyphenyl)ethanamine can be used to synthesize various chiral amines with potential analgesic activity. The asymmetric reaction of arylmethylideneamines with Grignard reagents leads to products with 100% optical purity. These chiral amines can be converted into hydrochlorides and evaluated for their pharmacological effects, such as analgesic activity, which in some cases has been found to be equipotent with known analgesics like (-)-pentazocine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-(3-Methoxyphenyl)ethanamine are closely related to its molecular structure and purity. The optically pure form of this compound is essential for its effectiveness in pharmaceutical applications. The enantioselective enzymatic acylation process has been developed to resolve the racemic form of 1-(3'-bromophenyl)ethylamine, which is structurally similar to (R)-1-(3-Methoxyphenyl)ethanamine, highlighting the importance of achieving high enantiomeric excess for such chiral amines .
Scientific Research Applications
Synthesis of Apremilast
Enantioselective Metabolism
The compound is also relevant in studies focusing on the enantioselective metabolism of various substances. For instance, in the context of the pesticide methoxychlor, known for its proestrogenic and estrogenic activity, (R)-1-(3-Methoxyphenyl)ethanamine's derivatives are important for understanding the different estrogenic, antiestrogenic, and antiandrogenic activities of methoxychlor metabolite enantiomers (Hu & Kupfer, 2002).
Reductive Dechlorination
This compound is also studied in the context of reductive dechlorination by various bacterial species, which is crucial for understanding the environmental degradation and bioremediation processes of certain pesticides, such as methoxychlor (Satsuma & Masuda, 2012).
Antimicrobial Activity
Novel derivatives of (R)-1-(3-Methoxyphenyl)ethanamine, specifically 4-(4-methoxyphenethyl)-3,5-disubstime-4H-1,2,4-triazoles, are synthesized and evaluated for their antimicrobial activity. Compounds containing the 4-hydroxyphenyl group demonstrate moderate antimicrobial activity, indicating the potential of this compound in antimicrobial drug development (Ünlüer et al., 2019).
Identification of Metabolites and Biomarkers
Metabolite biomarkers of derivatives of (R)-1-(3-Methoxyphenyl)ethanamine, specifically NBOMe derivatives, are identified in mouse hepatic microsomal preparations and human urine samples. This is crucial for understanding the metabolic pathways, aiding in drug testing, and addressing issues related to drug abuse (Poklis et al., 2015).
properties
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,10H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGCBRQAHCVHW-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299481 | |
Record name | (R)-1-(3-Methoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3-Methoxyphenyl)ethanamine | |
CAS RN |
88196-70-7 | |
Record name | (R)-1-(3-Methoxyphenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88196-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(3-Methoxyphenyl) ethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088196707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-1-(3-Methoxyphenyl)ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(3-methoxyphenyl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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